

Albaconazole quinazolinone triazole derivative

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Compound Focus: Albaconazole

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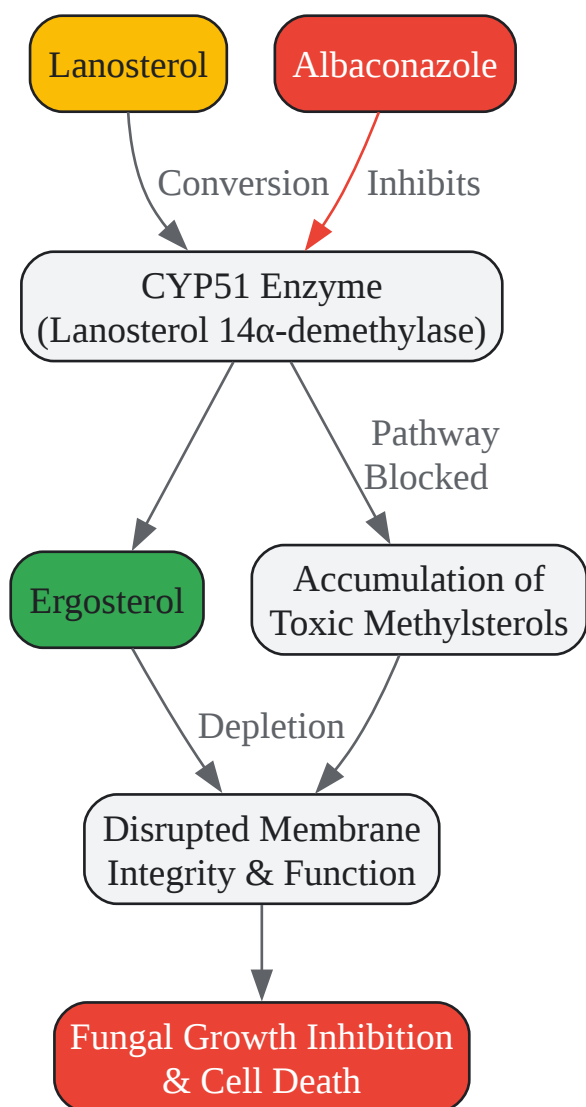
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Core Structure and Mechanism of Action

Albaconazole, with the systematic name **7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one**, belongs to the quinazolinone class of antifungals [1] [2]. Its core structure consists of a quinazolinone ring linked to a 1,2,4-triazole moiety, which is essential for its activity.

- **Primary Mechanism:** Like other azole antifungals, **albaconazole** exerts its effect by **inhibiting the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51)** [3] [4]. This enzyme is crucial for converting lanosterol to ergosterol, a key component of the fungal cell membrane.
- **Consequence of Inhibition:** Inhibition of CYP51 leads to the accumulation of toxic methylated sterols and a **depletion of ergosterol** in the fungal membrane. This disrupts membrane structure and function, ultimately inhibiting fungal growth and leading to cell death [5].

The following diagram illustrates this primary antifungal pathway and the role of **albaconazole**.



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***Albaconazole** inhibits CYP51, blocking ergosterol synthesis and causing fungal death.*

Synthesis and Structural Analogs

The synthesis of **albaconazole** involves a multi-step process to construct the chiral quinazolinone-triazole hybrid. Research has also explored structural analogs to optimize its properties.

- **Key Synthetic Intermediate:** A common approach starts from a chiral oxirane intermediate, which is opened by 1,2,4-triazole. This is followed by condensation with a substituted quinazolinone precursor, such as 7-chloroquinazolin-4(3H)-one [2].

- **Rationale for Analog Development:** Research efforts have designed strict structural analogs of **albaconazole** to slightly increase the inhibitor's size for better coverage within the fungal CYP51 active site and to improve calculated logP (clogP) values [3].
- **Notable Analog:** Replacing the quinazolinone ring with a **thiazoloquinazolinone** scaffold led to the discovery of a novel triazole (Compound I in the research). This analog demonstrated **improved in vitro potency** against various *Candida* species and filamentous fungi, and showed preliminary **in vivo efficacy** in a mouse model of systemic candidiasis [3].

Pharmacological and Clinical Profile

Albaconazole was developed as a broad-spectrum oral antifungal agent and has been evaluated in clinical trials.

Profile Aspect	Details
Drug Class	Triazole antifungal [1] [4]
Molecular Weight	431.82 g/mol [1]
Molecular Formula	C ₂₀ H ₁₆ ClF ₂ N ₅ O ₂ [1]
Primary Target	Fungal CYP51 (lanosterol 14 α -demethylase) [3] [4]
Spectrum of Activity	Broad-spectrum against yeasts (e.g., <i>Candida</i> spp.) and filamentous fungi [3] [4]
Clinical Status	Investigational; completed Phase II trials for onychomycosis, tinea pedis, and vulvovaginal candidiasis [4] [2]
Key Pharmacokinetic Feature	Long half-life (mean ~70.5 hours), enabling once-weekly oral dosing [4]

Antifungal Potency Data: In vitro studies show that **albaconazole** and its advanced analog (Compound I) are highly potent [3].

Fungal Pathogen	Albaconazole MIC (µg/mL)	Analog (Compound I) MIC (µg/mL)	Fluconazole MIC (µg/mL)
<i>Candida albicans</i> (CAAL97)	<0.001	<0.001	0.018
<i>Candida glabrata</i> (CAGL2)	0.065	0.068	7.7
<i>Candida krusei</i> (CAKR7)	0.022	0.182	>30
<i>Aspergillus fumigatus</i> (ASFU7)	0.23	0.28	N/A

Safety and Tolerability: Clinical trials indicated that **albaconazole** has a **favorable safety and tolerability profile**. Adverse events were generally mild and transient, primarily including gastrointestinal or nervous system-related issues (e.g., dizziness, headache). No clinically significant liver enzyme elevations or serious cardiac adverse events were linked to the drug in these studies [4].

Research Applications and Future Directions

The quinazolinone-triazole core of **albaconazole** continues to inspire research beyond its original antifungal indication.

- **Inspiring New Antifungals:** The success of **albaconazole** has motivated the design and synthesis of new compound classes, such as **1,2,3-triazole-quinazolinone conjugates**. These molecules are also designed to inhibit fungal CYP51 and have shown promising anticandidal activity with a low toxicity profile in preclinical models [5].
- **Exploration in Anticancer Research:** The structural motif of hybridizing quinazolinone with triazole rings has been leveraged in anticancer drug discovery. Recent studies design hybrids incorporating **1,2,3-triazole and glycoside moieties**. These compounds exhibit potent cytotoxic activity against various human cancer cell lines (e.g., MCF-7, HCT-116) through **dual inhibition of EGFR and VEGFR-2** kinases, which are critical targets in oncology [6].

Albaconazole represents a significant development in triazole antifungals. Its well-defined mechanism, long half-life, and broad-spectrum potency provide a strong foundation for both its own clinical application and

its role as a lead compound for future drug candidates.

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